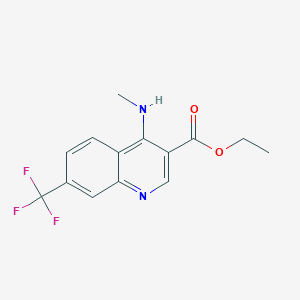

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position, a methylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. It has a molecular formula of C14H13F3N2O2 and a molecular weight of 298.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the Cu-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines under redox-neutral conditions . This method provides high yields and is efficient for producing 4-trifluoromethyl quinolines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as Hantzsch esters and catalytic palladium on carbon are used.

Substitution: Reagents like alkyl Grignard reagents and lithium fluoride are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and other quinoline derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that quinoline derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing the compound's effectiveness in penetrating bacterial membranes.

1.2 Anticancer Potential

The compound shows promise as an anticancer agent. Studies have indicated that certain quinoline derivatives can inhibit tumor cell proliferation by interfering with cellular processes such as apoptosis and cell cycle regulation. This compound may induce cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action and efficacy in preclinical models .

1.3 Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties, particularly against Plasmodium falciparum. This compound may exhibit similar activities, potentially functioning through mechanisms that disrupt the malaria parasite's lifecycle. Research into structure-activity relationships has highlighted the importance of specific functional groups in enhancing antimalarial efficacy .

Agricultural Applications

2.1 Fungicidal Properties

The compound has been explored for its antifungal activity, which could be beneficial in agricultural chemistry. Its ability to inhibit fungal growth makes it a candidate for developing new fungicides to protect crops from pathogenic fungi, thereby enhancing agricultural productivity .

Mechanism of Action

The mechanism of action of ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate: This compound has similar structural features but different substituents at the 2nd and 4th positions.

2,4-bis((E)-styryl)quinoline-3-carboxylates: These derivatives have styryl groups at the 2nd and 4th positions and exhibit antitumor activity.

Uniqueness

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its specific substitution pattern on the quinoline ring also differentiates it from other similar compounds .

Biological Activity

Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its unique structural features, including a trifluoromethyl group and a methylamino substituent. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12F3N2O2

- Molecular Weight : Approximately 300.25 g/mol

- Structural Features : The compound consists of a quinoline ring system with an ethyl ester functional group, enhancing its solubility and reactivity. The trifluoromethyl group increases lipophilicity, potentially affecting pharmacokinetic properties and interactions with biological targets.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that quinoline derivatives often exhibit broad-spectrum antimicrobial effects, making this compound a candidate for further exploration in medicinal chemistry .

Antitumor Activity

The compound may also possess antitumor properties. Quinoline derivatives are known to interfere with cellular processes, which can lead to apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit tumor growth through mechanisms that require further investigation.

The biological activity of this compound is likely influenced by the following factors:

- Trifluoromethyl Group : Enhances interaction with biological targets due to its electron-withdrawing nature, which can affect the binding affinity to proteins and nucleic acids .

- Methylamino Group : May facilitate specific interactions with receptors or enzymes, contributing to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : The initial step often includes the cyclization of appropriate precursors.

- Introduction of Functional Groups : Subsequent reactions introduce the methylamino and trifluoromethyl groups through carefully controlled conditions to ensure high yields and purity.

- Final Esterification : The ethyl ester is formed to enhance solubility and reactivity.

These synthetic pathways are crucial for producing the compound in a form suitable for biological testing .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives in various therapeutic areas:

Properties

Molecular Formula |

C14H13F3N2O2 |

|---|---|

Molecular Weight |

298.26 g/mol |

IUPAC Name |

ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)10-7-19-11-6-8(14(15,16)17)4-5-9(11)12(10)18-2/h4-7H,3H2,1-2H3,(H,18,19) |

InChI Key |

NZBKYAVUQIRMOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.